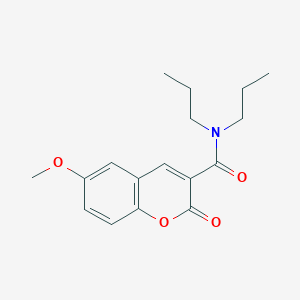

6-甲氧基-2-氧代-N,N-二丙基-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

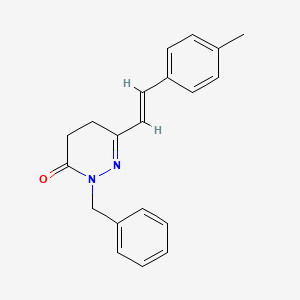

Coumarin derivatives, such as 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide, and 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and structurally characterized . These molecules display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules .

Synthesis Analysis

The synthesis of these compounds involves the use of coumarin as a building block due to its synthetic accessibility and substitution variability . The specific synthesis process for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.Molecular Structure Analysis

The structural analyses revealed that these molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .科学研究应用

晶体结构分析

对色烯衍生物(如 4-氧代-N-苯基-4H-色烯-2-甲酰胺及其多晶型物)的研究阐明了它们的晶体结构,展示了 C-N 键上的反旋转异构构象。这些研究为理解固态色烯衍生物的分子排列和潜在相互作用奠定了基础,这对于材料科学和药物设计应用至关重要 (J. Reis 等,2013)。

荧光性质

苯并[c]香豆酸的合成和表征揭示了在乙醇溶液和固态中具有优异的荧光性质,对于具有较大共轭体系和各种氢键的化合物。这表明在光学材料和传感器中具有潜在的应用,其中荧光可以用作检测和信号传导的关键特性 (Juan Shi 等,2017)。

生物活性

对色烯衍生物的研究还探讨了它们的生物活性,例如抗胆碱酯酶活性、神经保护作用,表明了在阿尔茨海默症等疾病中的潜在治疗应用。化合物 N-((1-(2-氯苄基)-1H-1,2,3-三唑-5-基)甲基)-8-甲氧基-2-氧代-2H-色烯-3-甲酰胺对 PC12 神经元中 H2O2 诱导的细胞死亡表现出良好的抗乙酰胆碱酯酶活性和神经保护作用 (Mina Saeedi 等,2017)。

抗菌活性

含有噻唑烷-4-酮环的创新香豆衍生物的合成和生物学评估显示出有希望的抗菌活性。这突出了色烯衍生物作为开发新型抗菌剂的支架的潜力,为对抗耐药菌株做出了贡献 (C. K. Ramaganesh 等,2010)。

光致变色

对色烯晶体的光致变色性的研究揭示了色烯的一种新特性,该特性可用于开发光响应材料。这些材料在信息存储、智能窗口和分子开关中具有应用,其中需要在光照下可逆地改变特性 (J. Hobley 等,2000)。

作用机制

Coumarins display anticancer, antiviral, anti-inflammatory, and antioxidant biological properties . They have been shown to be valid scaffolds for the development of monoamino oxidase B inhibitors . The specific mechanism of action for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.

属性

IUPAC Name |

6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCOHOCOZNKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)

![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)